4-Methoxy-2-(trifluoromethoxy)benzamide
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Overview
Description
4-Methoxy-2-(trifluoromethoxy)benzamide is an organic compound with the molecular formula C9H8F3NO3 It is characterized by the presence of both methoxy and trifluoromethoxy groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4-methoxybenzoic acid with trifluoromethoxy iodide in the presence of a base, followed by amidation to form the benzamide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the trifluoromethoxylation and subsequent amidation steps .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-2-(trifluoromethoxy)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-2-(trifluoromethoxy)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The trifluoromethoxy group is known to enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This can lead to inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
- 4-Methoxy-2-(trifluoromethyl)benzamide
- 2-Methoxy-4-(trifluoromethoxy)benzaldehyde
- N-Methoxy-N-methyl-4-(trifluoromethoxy)benzamide
Comparison: 4-Methoxy-2-(trifluoromethoxy)benzamide is unique due to the presence of both methoxy and trifluoromethoxy groups, which confer distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the electronic and steric effects of these substituents .
Properties
IUPAC Name |
4-methoxy-2-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3/c1-15-5-2-3-6(8(13)14)7(4-5)16-9(10,11)12/h2-4H,1H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTSFTLTRIAXJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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